molecular formula C21H27ClN2O3S B12200014 1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No.: B12200014
M. Wt: 423.0 g/mol
InChI Key: GBDASEXMNMURCB-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves multiple steps:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the chlorination of 3-chloro-6-methoxy-2,4-dimethylbenzenesulfonic acid to form the corresponding sulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 4-(3,4-dimethylphenyl)piperazine under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Chlorination: Utilizing industrial chlorination equipment to produce the sulfonyl chloride intermediate.

    Continuous Flow Reactors: Employing continuous flow reactors for the nucleophilic substitution step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

Uniqueness

1-(3-Chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is unique due to its specific substitution pattern on the aromatic rings and the presence of both chloro and methoxy groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H27ClN2O3S

Molecular Weight

423.0 g/mol

IUPAC Name

1-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine

InChI

InChI=1S/C21H27ClN2O3S/c1-14-6-7-18(12-15(14)2)23-8-10-24(11-9-23)28(25,26)21-17(4)20(22)16(3)13-19(21)27-5/h6-7,12-13H,8-11H2,1-5H3

InChI Key

GBDASEXMNMURCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3C)Cl)C)OC)C

Origin of Product

United States

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